Tetrabutylammonium Dichlorobromide

Beschreibung

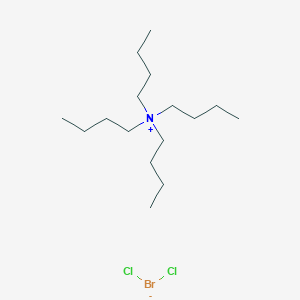

Structure

3D Structure of Parent

Eigenschaften

InChI |

InChI=1S/C16H36N.BrCl2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVIJLXGNLMYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Cl[Br-]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423247 | |

| Record name | Tetrabutylammonium Dichlorobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13053-75-3 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, dichlorobromate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13053-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium Dichlorobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Dichlorobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrabutylammonium Dichlorobromide: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) Dichlorobromide (TBADB) is a quaternary ammonium (B1175870) compound with a polyhalogen anion, suggesting a multi-faceted mechanism of action that distinguishes it from simpler quaternary ammonium salts. This technical guide synthesizes the available scientific information to propose a detailed mechanism of action for TBADB, focusing on its anticipated antimicrobial and cytotoxic effects. By combining the known properties of the tetrabutylammonium (TBA) cation and the dichlorobromide ([BrCl₂]⁻) anion, a dual-action model is presented. The TBA cation primarily targets cellular membranes, leading to disruption and increased permeability. This initial insult is likely followed by the intracellular activity of the reactive dichlorobromide anion, which can induce halogenative and oxidative stress, leading to further cellular damage and death. This guide provides a comprehensive overview of this proposed mechanism, supported by data from related compounds, detailed experimental protocols for investigation, and visual diagrams to elucidate the complex cellular interactions.

Introduction

Quaternary ammonium compounds (QACs) are a well-established class of molecules with broad-spectrum antimicrobial and cytotoxic properties. Their primary mode of action involves the disruption of cellular membranes. Tetrabutylammonium Dichlorobromide (TBADB) is a unique member of this class, featuring a tetrabutylammonium cation and a dichlorobromide anion. While the biological activity of the TBA cation is understood within the general framework of QACs, the contribution of the dichlorobromide anion suggests a more complex and potentially more potent mechanism of action. This guide provides an in-depth analysis of the proposed core mechanism of TBADB, drawing on the established principles of QAC biochemistry and the known reactivity of interhalogen compounds.

Proposed Core Mechanism of Action: A Dual-Threat Approach

The mechanism of action for TBADB is hypothesized to be a two-stage process, leveraging the distinct properties of its cationic and anionic components.

Stage 1: Membrane Disruption by the Tetrabutylammonium Cation

The initial interaction of TBADB with a target cell is driven by the electrostatic attraction between the positively charged tetrabutylammonium cation and the negatively charged components of the cellular membrane, such as phospholipids, teichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria).

Following this initial binding, the four butyl chains of the TBA cation, which are hydrophobic, penetrate the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, leading to:

-

Increased Membrane Fluidity: The presence of the bulky TBA cations within the membrane increases its fluidity, compromising its structural integrity.

-

Leakage of Intracellular Components: The disruption of the membrane leads to the leakage of essential small molecules and ions (e.g., K⁺, H⁺) from the cytoplasm. At higher concentrations, larger molecules like proteins and nucleic acids may also leak out.

-

Dissipation of Membrane Potential: The uncontrolled movement of ions across the membrane dissipates the electrochemical gradients that are crucial for cellular processes like ATP synthesis and transport.

Figure 1: Initial interaction and membrane disruption by TBADB.

Stage 2: Intracellular Damage by the Dichlorobromide Anion

The disruption of the cell membrane by the TBA cation facilitates the entry of the dichlorobromide anion into the cell's interior. As an interhalogen species, the [BrCl₂]⁻ anion is more reactive than individual halide ions and can act as a potent halogenating and oxidizing agent.

Once inside the cell, the dichlorobromide anion can participate in several damaging reactions:

-

Halogenation of Biomolecules: The anion can react with and halogenate key biomolecules, including amino acid residues in proteins (e.g., tyrosine, histidine), and the nitrogenous bases of DNA and RNA. This can lead to enzyme inactivation, disruption of protein structure, and genetic mutations.

-

Induction of Oxidative Stress: The reactive nature of the dichlorobromide anion can lead to the generation of reactive oxygen species (ROS) and reactive halogen species (RHS) within the cell. This surge in reactive species creates a state of oxidative stress, causing widespread damage to lipids (lipid peroxidation), proteins (carbonylation), and nucleic acids.

Figure 2: Intracellular activity of the dichlorobromide anion.

Data Presentation

Table 1: Antimicrobial Activity of Quaternary Ammonium Compounds

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | Data Not Available | - |

| This compound | Staphylococcus aureus | Data Not Available | - |

| Cetyltrimethylammonium Bromide | Escherichia coli | 25 | [Generic Data] |

| Cetyltrimethylammonium Bromide | Staphylococcus aureus | 12.5 | [Generic Data] |

| Benzalkonium Chloride | Escherichia coli | 10 - 50 | [Generic Data] |

| Benzalkonium Chloride | Staphylococcus aureus | 1 - 10 | [Generic Data] |

Table 2: Cytotoxicity of Quaternary Ammonium Compounds

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |

| This compound | Human fibroblast | Data Not Available | 24 | - |

| This compound | HeLa | Data Not Available | 24 | - |

| Tetrabutylammonium Bromide | L929 (mouse fibroblast) | ~1000 | 24 | [Generic Data] |

| Didecyldimethylammonium Chloride | HepG2 (human liver) | 15 - 30 | 24 | [Generic Data] |

Experimental Protocols

To investigate the proposed mechanism of action of this compound, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of TBADB that inhibits the visible growth of a microorganism.

-

Materials: TBADB, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, microbial culture, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of TBADB in a suitable solvent.

-

Perform serial two-fold dilutions of the TBADB stock solution in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (microorganism in medium without TBADB) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of TBADB at which no visible growth is observed.

-

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials: TBADB, target cell line (e.g., human fibroblasts, cancer cell lines), DMEM or other appropriate cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (B87167) (DMSO), 96-well cell culture plates, microplate reader.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of TBADB for a specified time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Membrane Permeability Assay (Propidium Iodide Staining)

This assay assesses membrane damage by measuring the uptake of the fluorescent dye propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes.

-

Materials: TBADB, microbial or mammalian cells, phosphate-buffered saline (PBS), propidium iodide solution, flow cytometer or fluorescence microscope.

-

Procedure:

-

Treat the cells with different concentrations of TBADB for various time points.

-

Wash the cells with PBS and resuspend them in a solution containing PI.

-

Incubate in the dark for 15-30 minutes.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of PI-positive (membrane-compromised) cells.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay detects the generation of ROS within cells using a fluorescent probe.

-

Materials: TBADB, target cells, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe, PBS, flow cytometer or fluorescence plate reader.

-

Procedure:

-

Load the cells with the DCFH-DA probe.

-

Treat the cells with various concentrations of TBADB.

-

Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a flow cytometer or fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.

-

Figure 3: Experimental workflow for investigating the mechanism of action.

Conclusion

The proposed mechanism of action for this compound is a compelling dual-threat strategy that combines the membrane-disrupting capabilities of its quaternary ammonium cation with the intracellular halogenating and oxidizing power of its dichlorobromide anion. This synergistic action suggests that TBADB may be a highly effective antimicrobial and cytotoxic agent. Further experimental validation, following the protocols outlined in this guide, is necessary to confirm this proposed mechanism and to quantify the biological activity of this unique compound. The insights gained from such studies will be invaluable for the potential development of new therapeutic agents and disinfectants.

physical and chemical properties of Tetrabutylammonium Dichlorobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Tetrabutylammonium (B224687) Dichlorobromide, a quaternary ammonium (B1175870) salt with applications in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies.

Core Physical and Chemical Properties

Tetrabutylammonium Dichlorobromide is a solid material, appearing as a light yellow to green powder or crystal.[1] It is characterized by the presence of a tetrabutylammonium cation and a dichlorobromide anion.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₆BrCl₂N | [1][2] |

| Molecular Weight | 393.28 g/mol | [1][2] |

| Appearance | Light yellow to yellow to green powder/crystal | [1] |

| Melting Point | 62.0 - 66.0 °C | |

| CAS Number | 13053-75-3 | [1][2] |

| Purity | >97.0% | [1] |

| InChI | InChI=1S/C16H36N.BrCl2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | [2] |

| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.[Cl-].[Cl-].[Br] | [2] |

Synthesis and Preparation

Illustrative Synthesis of the Tetrabutylammonium Cation

The following workflow illustrates the general synthesis of the tetrabutylammonium cation, which is the first step in preparing this compound.

Proposed Synthesis of this compound

The formation of the dichlorobromide anion can be achieved by the reaction of a bromide salt with a chlorinating agent. A potential experimental protocol would involve the following steps:

-

Dissolution: Dissolve Tetrabutylammonium Bromide in a suitable, inert solvent such as dichloromethane (B109758) or chloroform (B151607).

-

Chlorination: Slowly bubble chlorine gas through the solution, or add a stoichiometric amount of a suitable chlorinating agent (e.g., sulfuryl chloride), while maintaining a low temperature.

-

Monitoring: Monitor the reaction progress using appropriate analytical techniques, such as titration or spectroscopy, to ensure the complete formation of the dichlorobromide anion.

-

Isolation: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure, followed by washing with a non-polar solvent to remove any unreacted starting materials or byproducts, and then drying under vacuum.

Chemical Reactivity and Applications

This compound is a useful reagent in organic synthesis, particularly for the introduction of both bromine and chlorine atoms into a molecule.

Geminal Bromochlorination of α-Diazo Carbonyl Compounds

A key application of this compound is in the geminal bromochlorination of α-diazo carbonyl compounds.[2][3] This reaction provides a mild and efficient method for the synthesis of α-bromo-α-chloro carbonyl compounds.

Experimental Protocol:

A general procedure for this reaction involves the following steps:

-

To a solution of the α-diazo carbonyl compound (1.0 mmol) in a suitable solvent such as chloroform (5 mL), add this compound (1.2 mmol).

-

The reaction is typically carried out at room temperature or slightly elevated temperatures and can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted halogenating agent.

-

The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Reaction Mechanism

The proposed mechanism for the geminal bromochlorination of an α-diazo carbonyl compound is depicted below. The reaction proceeds through the formation of a diazonium intermediate, which is then attacked by the dichlorobromide anion.

Spectral Data

Detailed spectral data for this compound is not extensively reported. However, the spectral characteristics can be inferred from the data available for the tetrabutylammonium cation, which is a common component in many quaternary ammonium salts.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of the tetrabutylammonium cation typically shows four distinct signals corresponding to the four different methylene (B1212753) groups and the terminal methyl group of the butyl chains. The chemical shifts are generally in the range of 0.9-3.4 ppm.

-

¹³C NMR: The carbon NMR spectrum of the tetrabutylammonium cation will exhibit four signals for the butyl group carbons, typically in the range of 13-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by the vibrational modes of the tetrabutylammonium cation. Key absorption bands would include C-H stretching vibrations around 2800-3000 cm⁻¹ and C-H bending vibrations around 1470 cm⁻¹. The presence of the dichlorobromide anion might introduce weak absorptions in the far-infrared region.

UV-Vis Spectroscopy

The tetrabutylammonium cation itself does not have a significant chromophore and is not expected to show strong absorption in the UV-Vis region. The dichlorobromide anion may exhibit absorption in the UV region.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2]

-

Precautionary Statements: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable reagent for specialized applications in organic synthesis, offering a convenient method for geminal bromochlorination. While detailed spectroscopic and synthesis data for this specific compound are limited, its properties can be reasonably extrapolated from related tetrabutylammonium salts. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its irritant nature. Further investigation into its synthesis, spectral properties, and reactivity is warranted to expand its utility in synthetic chemistry.

References

An In-Depth Technical Guide to Tetrabutylammonium Dichlorobromide (CAS: 13053-75-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) dichlorobromide (TBADCB) is a quaternary ammonium (B1175870) salt with the chemical formula C₁₆H₃₆BrCl₂N.[1] It is recognized as a versatile and efficient reagent in organic synthesis, particularly in halogenation reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its application in the geminal bromochlorination of α-diazo carbonyl compounds, and its safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

Tetrabutylammonium dichlorobromide is a light yellow to yellow-green crystalline powder. It is characterized by its utility as a source of electrophilic bromine and chlorine. The presence of the bulky tetrabutylammonium cation renders the compound soluble in a variety of organic solvents, facilitating its use in homogeneous reaction media.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13053-75-3 | [1] |

| Molecular Formula | C₁₆H₃₆BrCl₂N | [1] |

| Molecular Weight | 393.28 g/mol | [1] |

| Appearance | Light yellow to yellow-green powder/crystal | |

| Purity | >97.0% (typical) | |

| InChI | InChI=1S/C16H36N.BrCl2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | [1] |

| InChIKey | XKVIJLXGNLMYCT-UHFFFAOYSA-N | [1] |

| SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.Cl[Br-]Cl | [1] |

Spectroscopic Data

Table 2: Representative ¹H NMR Spectral Data for the Tetrabutylammonium Cation

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| N-CH ₂-(CH₂)₂-CH₃ | ~ 3.3 | Triplet |

| N-CH₂-CH ₂-CH₂-CH₃ | ~ 1.6 | Sextet |

| N-(CH₂)₂-CH ₂-CH₃ | ~ 1.4 | Sextet |

| N-(CH₂)₃-CH ₃ | ~ 0.9 | Triplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and the anionic counterpart.

Table 3: Representative ¹³C NMR Spectral Data for the Tetrabutylammonium Cation

| Assignment | Chemical Shift (δ) ppm |

| C H₃ | ~ 13 |

| CH₂-C H₂-CH₃ | ~ 19 |

| N-CH₂-C H₂ | ~ 23 |

| N-C H₂ | ~ 58 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the anionic counterpart.

Table 4: Representative IR Spectral Data for the Tetrabutylammonium Cation

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2960 | C-H stretch (asymmetric) |

| ~ 2870 | C-H stretch (symmetric) |

| ~ 1480 | C-H bend (scissoring) |

| ~ 1380 | C-H bend (umbrella) |

Note: The spectrum of the full compound will also exhibit features corresponding to the dichlorobromide anion.

Synthesis

A specific, detailed, and verified experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible method involves the reaction of tetrabutylammonium bromide with chlorine gas. A related procedure for the synthesis of tetrabutylammonium trichloride (B1173362) involves bubbling chlorine gas through a solution of tetrabutylammonium chloride in dichloromethane (B109758).

General Synthetic Protocol (Hypothetical):

-

Preparation of Tetrabutylammonium Bromide (TBAB): Tetrabutylammonium bromide can be synthesized by the alkylation of tributylamine (B1682462) with 1-bromobutane. The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) under reflux.

-

Formation of this compound: A solution of tetrabutylammonium bromide in a chlorinated solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a gas inlet and outlet. Chlorine gas is then carefully bubbled through the solution. The reaction progress can be monitored by observing the color change of the solution. The product can be isolated by removal of the solvent under reduced pressure.

Caution: This is a generalized procedure and requires optimization and validation in a laboratory setting. Chlorine gas is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

Experimental Protocols: Geminal Bromochlorination of α-Diazo Carbonyl Compounds

This compound has been demonstrated as an effective reagent for the geminal bromochlorination of α-diazo carbonyl compounds. The following protocol is adapted from the work of Shariff, N., et al.

Materials:

-

α-Diazo carbonyl compound

-

This compound (TBADCB)

-

Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] (catalyst)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of the α-diazo carbonyl compound (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (nitrogen or argon), is added Rhodium(II) acetate dimer (0.025 mmol, 2.5 mol%).

-

This compound (1.2 mmol) is then added to the reaction mixture in one portion.

-

The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired geminal bromochloro carbonyl compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the geminal bromochlorination of an α-diazo carbonyl compound using this compound.

Proposed Reaction Mechanism

The rhodium-catalyzed reaction of an α-diazo carbonyl compound with this compound is proposed to proceed through the formation of a rhodium carbene intermediate. This reactive intermediate then undergoes halogenation.

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated chemical fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable reagent for the introduction of both bromine and chlorine atoms in a single step, offering a convenient route to geminal dihalocarbonyl compounds. Its solubility in organic solvents and its reactivity under mild conditions make it an attractive tool for synthetic chemists. This guide provides essential information for its safe and effective use in a research and development setting. Further exploration of its reactivity profile is likely to uncover new and valuable applications in organic synthesis.

References

Interpreting the NMR Spectra of Tetrabutylammonium Dichlorobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of tetrabutylammonium (B224687) dichlorobromide. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the accurate interpretation of NMR data for this quaternary ammonium (B1175870) salt. This guide includes tabulated quantitative data, detailed experimental protocols, and a visual representation of the NMR data interpretation workflow.

Core Data Presentation

The NMR data for the tetrabutylammonium cation is largely consistent across different salts, with minor variations in chemical shifts influenced by the counter-ion and the solvent used. While specific high-resolution spectra for tetrabutylammonium dichlorobromide are not widely published, the expected chemical shifts can be reliably predicted based on data from analogous tetrabutylammonium salts, such as the bromide and chloride salts.

The tetrabutylammonium cation ([N(CH₂CH₂CH₂CH₃)₄]⁺) has four chemically equivalent butyl chains. Within each butyl chain, there are four distinct sets of protons and carbons, leading to four signals in both the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ) ppm (Range) | Multiplicity | Coupling Constant (J) Hz (Approx.) | Integration |

| N-CH₂ -CH₂-CH₂-CH₃ | 3.10 - 3.40 | Triplet (t) | 7.5 - 8.5 | 8H |

| N-CH₂-CH₂ -CH₂-CH₃ | 1.55 - 1.75 | Sextet or Multiplet (m) | ~7.5 | 8H |

| N-CH₂-CH₂-CH₂ -CH₃ | 1.30 - 1.50 | Sextet or Multiplet (m) | ~7.5 | 8H |

| N-CH₂-CH₂-CH₂-CH₃ | 0.90 - 1.05 | Triplet (t) | 7.0 - 7.5 | 12H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ) ppm (Range) |

| N-CH₂ -CH₂-CH₂-CH₃ | 58.0 - 59.5 |

| N-CH₂-CH₂ -CH₂-CH₃ | 23.5 - 25.0 |

| N-CH₂-CH₂-CH₂ -CH₃ | 19.0 - 20.5 |

| N-CH₂-CH₂-CH₂-CH₃ | 13.0 - 14.0 |

The dichlorobromide anion ([BrCl₂]⁻) is not expected to produce any signals in standard ¹H or ¹³C NMR spectra. However, the nature of the anion can slightly influence the electronic environment of the cation, leading to minor shifts in the observed ppm values compared to other tetrabutylammonium salts. Generally, more electronegative or bulkier anions may cause slight downfield shifts in the signals of the protons closest to the nitrogen atom (α-CH₂).

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. The compound should be dry and free of particulate matter.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices for quaternary ammonium salts include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetonitrile-d₃ (CD₃CN). The choice of solvent can influence the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles into the tube. If necessary, filter the solution through a small plug of glass wool in the pipette.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent. However, for routine analysis, referencing to the residual solvent peak is often sufficient.[1][2]

2. NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra. For the ¹H spectrum, determine the multiplicity and measure the coupling constants.

Mandatory Visualization

The following diagram illustrates the logical workflow for the interpretation of NMR spectra of this compound.

This comprehensive guide provides the necessary information for the effective interpretation of NMR spectra of this compound. By following the detailed protocols and utilizing the provided data tables and workflow, researchers can confidently analyze and assign the spectral features of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Tetrabutylammonium Dichlorobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of tetrabutylammonium (B224687) dichlorobromide, a quaternary ammonium (B1175870) polyhalide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from the analysis of its constituent ions: the tetrabutylammonium (TBA) cation and the dichlorobromide ([BrCl₂]⁻) anion. It also outlines a general experimental protocol for obtaining and analyzing the IR spectrum of this and similar compounds.

Theoretical Infrared Spectral Analysis

The infrared spectrum of tetrabutylammonium dichlorobromide can be understood by considering the vibrational modes of its constituent cation and anion.

1.1. Tetrabutylammonium (TBA) Cation ([N(C₄H₉)₄]⁺)

The TBA cation is characterized by the vibrational modes of its alkyl chains. The primary absorptions are due to C-H and C-N bond stretching and bending.

-

C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.[1][2] For the butyl chains of the TBA cation, one can expect multiple strong, sharp peaks in this range corresponding to the symmetric and asymmetric stretching of the CH₂, and CH₃ groups.

-

C-H Bending: The bending vibrations (scissoring, rocking, and wagging) of the CH₂ and CH₃ groups appear in the fingerprint region, roughly between 1350 cm⁻¹ and 1470 cm⁻¹.[2] Specifically, a characteristic methyl rock is often seen around 1370-1350 cm⁻¹.[2]

-

C-N Stretching: The C-N stretching vibrations of the quaternary ammonium group are expected to appear in the 900-1200 cm⁻¹ region. These bands can be complex due to coupling with other vibrations.

1.2. Dichlorobromide ([BrCl₂]⁻) Anion

The dichlorobromide anion is a triatomic, linear, or near-linear species. For a linear, symmetric Cl-Br-Cl structure (D∞h point group), two vibrational modes are expected:

-

Symmetric Stretch (ν₁): This mode is IR inactive but Raman active.

-

Asymmetric Stretch (ν₃): This mode is IR active and is expected to be a strong absorption.

-

Bending (ν₂): This doubly degenerate mode is also IR active.

For an asymmetric Br-Cl-Cl structure (C∞v point group), all three fundamental vibrations would be IR active. The vibrational frequencies of polyhalide ions are typically found in the far-infrared region (below 400 cm⁻¹).

Expected Infrared Spectrum

The combined IR spectrum of this compound would exhibit the characteristic peaks of the TBA cation in the mid-infrared region (4000-400 cm⁻¹) and the absorptions of the [BrCl₂]⁻ anion in the far-infrared region.

Table 1: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |

| ~2850-3000 | C-H stretching (alkyl) | Strong, Sharp |

| ~1450-1470 | CH₂ scissoring | Medium |

| ~1370-1380 | CH₃ symmetric bending | Medium |

| < 400 | [BrCl₂]⁻ asymmetric stretching and bending | Strong |

Note: The exact positions of the [BrCl₂]⁻ anion peaks are not well-documented in the provided search results and would likely require experimental determination or high-level computational modeling.

Experimental Protocols

The following outlines a general procedure for obtaining the FT-IR spectrum of a solid sample like this compound.

3.1. Sample Preparation

Due to the solid nature of the compound, several methods can be employed:

-

Potassium Bromide (KBr) Pellet:

-

Thoroughly dry analytical grade KBr powder in an oven to remove any adsorbed water.

-

In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample with about 100-200 mg of the dried KBr.

-

Transfer the fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent disc.[3]

-

-

Nujol Mull:

-

Grind a small amount of the sample to a fine powder in an agate mortar.

-

Add a few drops of Nujol (mineral oil) and continue to grind until a smooth, paste-like mull is formed.

-

Spread a thin film of the mull between two KBr or NaCl plates.

-

3.2. Data Acquisition

-

Record a background spectrum of the pure KBr pellet or the salt plates with Nujol.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹ for mid-IR). For observing the polyhalide vibrations, the range should be extended into the far-IR region (e.g., down to 100 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

3.3. Data Analysis

-

The acquired spectrum should be baseline-corrected.

-

Identify and label the peak positions (in cm⁻¹).

-

Assign the observed absorption bands to the corresponding molecular vibrations based on known group frequencies and theoretical predictions.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for the IR spectroscopic analysis of a solid sample.

Caption: Workflow for FT-IR analysis of a solid sample.

Signaling Pathways and Logical Relationships

In the context of IR spectroscopy, a "signaling pathway" can be interpreted as the logical flow from molecular properties to the final spectral output.

Caption: Logical flow from molecular structure to IR spectrum.

References

The Solubility of Tetrabutylammonium Dichlorobromide: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of Tetrabutylammonium (B224687) Dichlorobromide in organic solvents, including a detailed experimental protocol for its quantitative determination.

Tetrabutylammonium Dichlorobromide (TBADB), a quaternary ammonium (B1175870) salt, is a versatile reagent in organic synthesis and various chemical processes. Its efficacy in these applications is intrinsically linked to its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility profile of TBADB in common organic solvents and presents a detailed experimental protocol for the precise determination of its solubility.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be inferred based on the well-established solubility patterns of similar quaternary ammonium halides.[1] These compounds, characterized by a large, nonpolar cation and halide anions, exhibit distinct solubility behaviors in different classes of organic solvents. The expected solubility of TBADB is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | High | These solvents possess high dielectric constants and are excellent at solvating both the large tetrabutylammonium cation and the dichlorobromide anion, leading to high solubility.[1][2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols are protic solvents capable of hydrogen bonding. While they can solvate the ions, the energy required to disrupt the solvent's hydrogen-bonding network may result in slightly lower solubility compared to polar aprotic solvents.[1][3][4] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can effectively solvate the large organic cation, contributing to moderate solubility. The dissolution of other tetrabutylammonium salts in these solvents is well-documented.[5] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Ethers are less polar than the aforementioned solvents, leading to reduced solvation of the ionic species and consequently lower solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor at solvating the charged ions of the salt, resulting in low solubility.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low/Insoluble | These nonpolar solvents have minimal interaction with the ionic compound, leading to negligible solubility.[1] |

Experimental Protocol: Gravimetric Determination of Solubility

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the following gravimetric method, based on the principle of isothermal equilibrium, is recommended.[6][7][8][9][10][11][12][13]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Temperature probe

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Pipettes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to periodically analyze samples until a constant concentration is observed.[6][13]

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed, dry glass vial. This step is critical to remove any suspended solid particles.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be below the compound's melting point. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Continue heating until the solid residue is completely dry and a constant weight is achieved. This is confirmed by repeated cycles of cooling in a desiccator and weighing until the mass no longer changes.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial containing the dry solid.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 3. seniorchem.com [seniorchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Introducton of Tetrabutylammonium chloride_Chemicalbook [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. uomosul.edu.iq [uomosul.edu.iq]

- 10. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 11. pubs.acs.org [pubs.acs.org]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetrabutylammonium Dichlorobromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrabutylammonium (B224687) dichlorobromide ([N(C₄H₉)₄]BrCl₂) is a quaternary ammonium (B1175870) salt containing a polyhalide anion.[1] Quaternary ammonium salts are widely utilized in various chemical applications, including as phase transfer catalysts, electrolytes, and precursors for ionic liquids.[2] Their thermal stability is a critical parameter that dictates their suitability for applications at elevated temperatures. This guide provides a comprehensive analysis of the expected thermal stability and decomposition pathways of Tetrabutylammonium Dichlorobromide, drawing parallels from closely related compounds.

Predicted Thermal Stability and Decomposition Pathway

The thermal stability of quaternary ammonium salts is influenced by the nature of both the cation and the anion.[3] For tetrabutylammonium salts, the decomposition is primarily dictated by the decomposition of the cation.[4]

The expected thermal decomposition of this compound is likely to proceed through a multi-step process. The initial step would involve the loss of the polyhalide anion, followed by the decomposition of the tetrabutylammonium cation at higher temperatures.

Expected Decomposition Products:

-

Initial Decomposition: The dichlorobromide anion (BrCl₂⁻) is expected to be the least stable component. Upon heating, it will likely decompose to release bromine (Br₂) and chlorine (Cl₂) gases, or bromine monochloride (BrCl).

-

Cation Decomposition: The tetrabutylammonium cation will decompose at higher temperatures, typically through a Hofmann elimination or nucleophilic substitution pathway, yielding tributylamine, butene isomers (primarily 1-butene), and butyl halides (butyl bromide and butyl chloride).

Quantitative Data from Analogous Compounds

While specific data for this compound is unavailable, the following table summarizes the thermal decomposition data for related tetrabutylammonium salts. This data provides a reasonable estimate of the temperature ranges at which decomposition can be expected.

| Compound | Decomposition Onset (°C) | Key Observations | Reference |

| Tetrabutylammonium Bromide (TBAB) | ~133 | Decomposes upon melting. | [2] |

| Tetrabutylammonium Tribromide (TBATB) | Not specified | A solid source of bromine, suggesting decomposition to release Br₂. | [5] |

| Tetrabutylammonium Hexafluorophosphate | Stable up to 380 | Decomposes rapidly in one step. | [3] |

| Tetrabutylammonium tetrachloroferrate(III) | ~410 (in Argon) | Decomposition preceded by melting. Iron(III) is reduced to Iron(II). | [6] |

Note: The decomposition temperatures are dependent on the experimental conditions, such as heating rate and atmosphere.

Experimental Protocols for Thermal Analysis

The thermal stability of compounds like this compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material loses mass due to decomposition.

-

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in a high-purity alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram shows endothermic (melting) and exothermic (decomposition) peaks.

-

Visualizations

5.1 Logical Workflow for Thermal Stability Analysis

Caption: Workflow for Thermal Stability Analysis.

5.2 Predicted Decomposition Pathway

Caption: Predicted Decomposition of this compound.

Conclusion

While direct experimental data for this compound is lacking, a comprehensive understanding of its thermal properties can be inferred from the behavior of analogous quaternary ammonium salts. It is anticipated that the compound will exhibit moderate thermal stability, with decomposition initiated by the loss of the dichlorobromide anion, followed by the breakdown of the tetrabutylammonium cation at higher temperatures. For precise determination of its thermal stability limits and decomposition kinetics, experimental analysis using TGA and DSC is highly recommended. This information is crucial for ensuring the safe and effective application of this compound in research and development.

References

- 1. This compound | C16H36BrCl2N | CID 6399486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Storage of Tetrabutylammonium Dichlorobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols for the handling and storage of Tetrabutylammonium Dichlorobromide, a quaternary ammonium (B1175870) salt used in various chemical syntheses. Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1] It is essential to understand these risks before handling the compound.

GHS Hazard Statements:

Precautionary Statements:

A comprehensive set of precautionary statements is associated with these hazards, including the necessity of protective gear and appropriate response measures in case of exposure.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374).[2] A lab coat or other protective clothing is also required.[3] | Prevents skin contact and subsequent irritation. |

| Respiratory Protection | A NIOSH-approved particulate respirator is required when dusts are generated. | Protects against inhalation of the compound, which can cause respiratory tract irritation. |

Safe Handling Procedures

Strict adherence to the following procedures will minimize the risk of exposure and accidents.

General Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]

-

Avoid all personal contact, including inhalation of dust.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Wash hands thoroughly after handling the compound.[2]

Weighing and Transferring:

-

Perform all weighing and transferring operations within a fume hood to control dust.

-

Use tools such as spatulas and weigh boats to avoid direct contact.

-

Ensure all containers are clearly labeled.[3]

Dissolving:

-

When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

Be aware of any potential exothermic reactions, although none are specifically noted for this compound.

Storage Requirements

Proper storage is crucial for maintaining the stability and integrity of this compound.

| Storage Condition | Specification | Rationale |

| Container | Store in the original, tightly sealed container.[2][3] Suitable materials include polyethylene (B3416737) or polypropylene.[3] | Prevents contamination and exposure to moisture. |

| Environment | Store in a cool, dry, and well-ventilated area.[2][4] | Protects from degradation due to heat and moisture. |

| Incompatibilities | Keep away from strong oxidizing agents.[2][3][5] | Avoids potentially violent reactions.[2] |

| Labeling | Ensure all containers are clearly and accurately labeled.[3] | Prevents accidental misuse. |

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First Aid Measures:

-

After Inhalation: Move the affected person to fresh air. If irritation or discomfort persists, seek medical attention.[3]

-

After Skin Contact: Immediately remove all contaminated clothing. Flush the skin with running water. If irritation occurs, get medical advice.[3]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Spill Response:

-

Minor Spills: Remove all ignition sources.[3] Wear appropriate PPE. Use dry clean-up procedures to avoid generating dust.[3] Collect the spilled material in a suitable, labeled container for disposal.[3]

-

Major Spills: Evacuate the area. Alert emergency responders.[3] Only trained personnel equipped with appropriate PPE should handle the cleanup.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, foam, dry chemical, or carbon dioxide.[3][5]

-

Specific Hazards: The compound is a combustible solid.[3] Dust clouds may form an explosive mixture with air.[3] Hazardous combustion products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[3][5]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Waste Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Visual Guides

Safe Handling and Storage Workflow

Caption: Workflow for the safe handling and storage of chemicals.

Chemical Incompatibility Diagram

Caption: Incompatibility of this compound.

References

Crystal Structure of Tetrabutylammonium Dichlorobromide Remains Undetermined

A comprehensive search of scientific literature and crystallographic databases has revealed that the crystal structure of tetrabutylammonium (B224687) dichlorobromide ([N(C₄H₉)₄][BrCl₂]) has not been experimentally determined or published. Consequently, an in-depth technical guide on its crystal structure analysis, including detailed experimental protocols and quantitative data, cannot be provided at this time.

Tetrabutylammonium dichlorobromide is recognized as an ionic halogen salt composed of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a dichlorobromide anion ([BrCl₂]⁻)[1]. While the chemical composition is known, the specific arrangement of these ions in a crystalline solid, which is determined through techniques like single-crystal X-ray diffraction, is not available in public databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Inorganic Crystal Structure Database (ICSD).

Searches for the crystallographic information file (CIF), which contains the standard textual representation of crystal structure data, for this compound were unsuccessful. While the crystal structures of numerous other tetrabutylammonium salts with different anions have been extensively studied, this particular compound's solid-state structure remains uncharacterized.

The creation of a detailed technical guide, as requested, is contingent upon the availability of primary crystallographic data. This data would include:

-

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal.

-

Space Group: The symmetry operations that describe the arrangement of atoms in the crystal.

-

Atomic Coordinates: The precise positions of each atom within the unit cell.

-

Bond Lengths and Angles: The distances and angles between atoms in the ions.

Without this foundational information, a meaningful analysis and presentation of the crystal structure, including the generation of data tables and experimental workflows, is not possible.

For researchers and professionals in drug development, the crystal structure of a compound is crucial for understanding its physicochemical properties, such as solubility, stability, and polymorphism, which can significantly impact its efficacy and formulation. The absence of this data for this compound represents a gap in the scientific knowledge for this compound.

Should the crystal structure of this compound be determined and published in the future, a comprehensive technical guide could then be developed. This would involve a detailed description of the experimental procedure for crystal growth and X-ray diffraction analysis, a thorough examination of the crystal packing and intermolecular interactions, and a visualization of the crystal structure.

To illustrate a typical workflow for crystal structure determination, the following logical diagram is provided.

Caption: General workflow for crystal structure determination.

References

Methodological & Application

Application Notes and Protocols: Tetrabutylammonium Dichlorobromide for Geminal Bromochlorination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium dichlorobromide (TBADCB) has emerged as an efficient and mild reagent for the geminal bromochlorination of α-diazo carbonyl compounds. This method offers a highly selective pathway to synthesize gem-bromo-chloro derivatives, avoiding the formation of common dichlorination or dibromination byproducts.[1][2] The reaction proceeds under mild conditions, catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), and utilizes the commercially available and easy-to-handle TBADCB reagent.[2] This one-pot procedure is a valuable tool for synthetic chemists, particularly in the development of complex molecules and pharmaceutical intermediates.

Data Presentation

The following tables summarize the quantitative data for the geminal bromochlorination of various α-diazo carbonyl compounds using this compound.

Table 1: Optimization of Reaction Conditions for the Geminal Bromochlorination of Ethyl 2-diazoacetoacetate

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | CH₂Cl₂ | 40 | No Reaction |

| 2 | Cu(hfacac)₂ (5) | CH₂Cl₂ | 40 | 85 |

| 3 | Cu(OTf)₂ (5) | CH₂Cl₂ | 40 | 89 |

| 4 | CuI (20) | CH₂Cl₂ | 40 | Poor |

| 5 | Pd(OAc)₂ (5) | CH₂Cl₂ | 40 | 65 |

| 6 | Pd₂(dba)₃ (5) | CH₂Cl₂ | 40 | 55 |

| 7 | Rh₂(OAc)₄ (2) | CH₂Cl₂ | 10 | 91 |

| 8 | Cu(OTf)₂ (5) | CHCl₃ | 40 | 89 |

| 9 | Cu(OTf)₂ (5) | Toluene | 40 | 25 (+ 36% 4-bromotoluene) |

| 10 | Cu(OTf)₂ (5) | THF | 40 | 65 |

| 11 | Cu(OTf)₂ (5) | Dioxane | 40 | 60 |

Data sourced from Shariff, N., et al. (2015). Tetrahedron Letters.

Table 2: Substrate Scope for the Geminal Bromochlorination of various α-Diazo Carbonyl Compounds

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Ethyl 2-diazoacetoacetate | Ethyl 2-bromo-2-chloroacetoacetate | 2 | 89 |

| 2 | Methyl 2-diazoacetoacetate | Methyl 2-bromo-2-chloroacetoacetate | 2 | 85 |

| 3 | tert-Butyl 2-diazoacetoacetate | tert-Butyl 2-bromo-2-chloroacetoacetate | 2.5 | 82 |

| 4 | 1-Diazo-1-phenylpropan-2-one | 1-Bromo-1-chloro-1-phenylpropan-2-one | 2 | 78 |

| 5 | 2-Diazo-1,3-diphenylpropane-1,3-dione | 2-Bromo-2-chloro-1,3-diphenylpropane-1,3-dione | 2 | 88 |

| 6 | Diethyl 2-diazomalonate | Diethyl 2-bromo-2-chloromalonate | 2.5 | 80 |

| 7 | N-Methoxy-N-methyl-2-diazoacetamide | N-Methoxy-N-methyl-2-bromo-2-chloroacetamide | 3 | 75 |

Reaction conditions: Substrate (1 mmol), TBADCB (1.2 mmol), Cu(OTf)₂ (5 mol%), CHCl₃ (5 mL), 40 °C. Data sourced from Shariff, N., et al. (2015). Tetrahedron Letters.

Experimental Protocols

General Protocol for the Geminal Bromochlorination of α-Diazo Carbonyl Compounds

This protocol is a general procedure for the geminal bromochlorination of an α-diazo carbonyl compound using this compound.

Materials:

-

α-Diazo carbonyl compound (1.0 mmol)

-

This compound (TBADCB) (1.2 mmol)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 mmol, 5 mol%)

-

Chloroform (B151607) (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂) (5 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Thin Layer Chromatography (TLC) plate

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the α-diazo carbonyl compound (1.0 mmol), this compound (1.2 mmol), and Copper(II) trifluoromethanesulfonate (0.05 mmol).

-

Add chloroform or dichloromethane (5 mL) to the flask.

-

Stir the reaction mixture at 40 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 2-3 hours), allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure geminal bromochlorinated product.

Visualizations

Reaction Mechanism

The geminal bromochlorination of α-diazo carbonyl compounds with this compound is catalyzed by a copper salt and is proposed to proceed through a metal carbenoid intermediate.

References

Application Notes and Protocols: Functionalization of Alkenes using Tetrabutylammonium Dichlorobromide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium dichlorobromide (TBADCB) is a versatile and convenient reagent for the functionalization of alkenes. As a stable, solid source of electrophilic bromine and chlorine, it offers a safer and more manageable alternative to gaseous halogens. This document provides detailed application notes and experimental protocols for the dichlorination, bromination, and chlorobromination of alkenes using TBADCB.

Introduction

Vicinal dihalides are important structural motifs in a wide array of pharmaceuticals and are valuable synthetic intermediates. The addition of halogens across a carbon-carbon double bond is a fundamental transformation in organic synthesis. This compound ([N(Bu)₄]⁺[BrCl₂]⁻) serves as an efficient halogenating agent, delivering two chlorine atoms, a bromine and a chlorine atom, or acting as a bromide source for bromination in the presence of an oxidizing agent. Its ionic nature and solubility in common organic solvents facilitate homogeneous reaction conditions.

Key Advantages of TBADCB:

-

Solid and Stable: Easy to handle and weigh, offering improved safety over gaseous chlorine or liquid bromine.

-

High Reactivity: Readily reacts with a variety of alkenes under mild conditions.

-

Versatility: Can be used for dichlorination, chlorobromination, and as a bromide source for bromination.

-

Good Solubility: Soluble in many common organic solvents.

Reaction Mechanisms

The functionalization of alkenes with TBADCB proceeds via an electrophilic addition mechanism. The dichlorobromide anion ([BrCl₂]⁻) acts as the source of the electrophilic halogen. The reaction is initiated by the attack of the alkene π-bond on the more electrophilic bromine atom of the [BrCl₂]⁻ anion, leading to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by a halide ion (chloride or bromide) from the opposite face results in the anti-addition product.

Diagram: General Mechanism of Alkene Halogenation with TBADCB

Tetrabutylammonium Dichlorobromide in the synthesis of heterocyclic compounds

Application Notes: Tetrabutylammonium (B224687) Salts in Heterocyclic Synthesis

A Focus on Tetrabutylammonium Bromide (TBAB) as a Versatile Phase-Transfer Catalyst

While the specific reagent tetrabutylammonium dichlorobromide is not widely documented for heterocyclic synthesis, the closely related and extensively used salt, Tetrabutylammonium Bromide (TBAB), serves as an excellent and illustrative model for the role of tetrabutylammonium-based phase-transfer catalysts in this field. TBAB has gained significant attention as an efficient, metal-free, and environmentally benign homogeneous catalyst for a wide array of organic transformations, including the synthesis of biologically significant heterocyclic compounds.[1][2][3] Its utility stems from its ability to facilitate reactions between reactants present in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile), enhancing reaction rates and yields.[1] This document details the application of TBAB in the synthesis of several key heterocyclic scaffolds.

Synthesis of 2,4,5-Triaryl Imidazoles

The imidazole (B134444) core is a crucial pharmacophore found in numerous therapeutic agents. The synthesis of 2,4,5-triaryl imidazoles can be efficiently catalyzed by TBAB in a one-pot, three-component reaction.

Experimental Protocol

A mixture of benzil (B1666583) (1 mmol), an aromatic aldehyde (1 mmol), ammonium (B1175870) acetate (B1210297) (1.5 mmol), and TBAB (10 mol%) in isopropanol (B130326) (5 mL) is refluxed for a specified time (typically 15-30 minutes).[1] After completion, the reaction mixture is cooled to room temperature, and the resulting solid product is filtered, washed with cold ethanol (B145695), and dried to afford the pure 2,4,5-triaryl imidazole. The TBAB-containing filtrate can often be reused for subsequent reactions.[1]

Quantitative Data Summary

| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |

| 1 | C₆H₅ | 15 | 94 |

| 2 | 4-ClC₆H₄ | 20 | 96 |

| 3 | 4-MeOC₆H₄ | 25 | 92 |

| 4 | 4-NO₂C₆H₄ | 30 | 90 |

| 5 | 2-ClC₆H₄ | 25 | 91 |

Data adapted from Chary et al. (2008) as cited in Banerjee et al. (2020).[1]

Reaction Workflow

Caption: Workflow for TBAB-catalyzed synthesis of 2,4,5-triaryl imidazoles.

Synthesis of Tetrahydrobenzo[b]pyrans

Tetrahydrobenzo[b]pyran derivatives are another class of heterocyclic compounds with significant biological activities, including anticancer and anticoagulant properties.[4] TBAB serves as an effective catalyst for their synthesis via a one-pot, three-component condensation.[4]

Experimental Protocol

An aromatic aldehyde (1 mmol), malononitrile (B47326) (1 mmol), dimedone (1 mmol), and TBAB (10 mol%) are combined in water (5 mL). The mixture is heated to reflux and stirred for the appropriate time (typically 10-20 minutes). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure tetrahydrobenzo[b]pyran derivative.[4]

Quantitative Data Summary

| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |

| 1 | C₆H₅ | 10 | 95 |

| 2 | 4-ClC₆H₄ | 12 | 98 |

| 3 | 4-MeC₆H₄ | 15 | 94 |

| 4 | 4-NO₂C₆H₄ | 10 | 96 |

| 5 | 3-NO₂C₆H₄ | 15 | 92 |

Data adapted from Mobinikhaledi and Fard (2010) as cited in relevant reviews.[4]

Reaction Workflow

Caption: Workflow for TBAB-catalyzed synthesis of tetrahydrobenzo[b]pyrans.

Synthesis of 5-Substituted 1H-Tetrazoles

Tetrazoles are important heterocyclic motifs in medicinal chemistry, often used as bioisosteres for carboxylic acids. Molten TBAB can uniquely act as both a solvent and a catalyst in the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide (B81097).[1]

Experimental Protocol

An aryl nitrile (1 mmol), sodium azide (1.5 mmol), and TBAB (1 g) are mixed in a reaction vessel. The mixture is heated to 105 °C and stirred for several hours (typically 5-10 h). After cooling to room temperature, the reaction mixture is treated with water and acidified with HCl. The resulting precipitate is filtered, washed with water, and dried to give the desired 5-substituted 1H-tetrazole.[1]

Quantitative Data Summary

| Entry | Aryl Nitrile (Ar-CN) | Time (h) | Yield (%) |

| 1 | C₆H₅CN | 5 | 95 |

| 2 | 4-MeC₆H₄CN | 6 | 96 |

| 3 | 4-ClC₆H₄CN | 8 | 92 |

| 4 | 4-MeOC₆H₄CN | 10 | 90 |

| 5 | 2-ClC₆H₄CN | 8 | 88 |

Data adapted from Xie et al. as cited in Banerjee et al. (2020).[1]

Logical Relationship Diagram

Caption: Dual role of molten TBAB in tetrazole synthesis.

Conclusion

Tetrabutylammonium bromide (TBAB) is a highly effective and versatile phase-transfer catalyst for the synthesis of a variety of important heterocyclic compounds.[1][2][5] Its applications in preparing imidazoles, pyrans, tetrazoles, and other heterocycles highlight its advantages, which include mild reaction conditions, high yields, operational simplicity, and adherence to the principles of green chemistry.[4] Researchers in drug development can leverage these protocols to efficiently generate libraries of heterocyclic molecules for biological screening.

References

- 1. mdpi.com [mdpi.com]

- 2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles [ouci.dntb.gov.ua]

- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Halogenation with Tetrabutylammonium Dichlorobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrabutylammonium (B224687) Dichlorobromide (TBADCB) as a versatile and efficient reagent for halogenation reactions in organic synthesis. The information is intended to guide researchers in developing robust and selective halogenation protocols for applications in medicinal chemistry and drug development.

Introduction

Tetrabutylammonium Dichlorobromide ([Bu₄N][BrCl₂]) is a quaternary ammonium (B1175870) polyhalide salt that serves as a solid, stable, and safe source of electrophilic bromine and chlorine.[1] Unlike gaseous halogens, TBADCB is easy to handle, measure, and transport, making it an attractive alternative for laboratory and potential scale-up applications. Its utility spans a range of halogenation reactions, offering high selectivity and mild reaction conditions. This document details the reaction conditions, experimental protocols, and mechanistic insights for the application of TBADCB in the halogenation of various organic substrates, including alkenes and α-diazo carbonyl compounds.

Synthesis of this compound

This compound can be readily prepared from commercially available starting materials. The synthesis typically involves the reaction of tetrabutylammonium bromide with a chlorinating agent.

Protocol for the Synthesis of Tetrabutylammonium Bromide (TBAB):

A common precursor, Tetrabutylammonium Bromide (TBAB), can be synthesized by the alkylation of tributylamine (B1682462) with 1-bromobutane (B133212). The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) under reflux conditions.

-

Reaction: (CH₃CH₂CH₂CH₂)₃N + CH₃CH₂CH₂CH₂Br → [(CH₃CH₂CH₂CH₂)₄N]⁺Br⁻

-

Procedure: A mixture of tributylamine and 1-bromobutane (typically in a 1:1 to 1:1.2 molar ratio) is refluxed in acetonitrile for several hours. After cooling, the product can be precipitated and purified.

Preparation of this compound (TBADCB):

While a specific detailed protocol for the direct synthesis of TBADCB from TBAB and a chlorinating agent was not found in the immediate search results, a general approach involves the addition of a controlled amount of a chlorinating agent (e.g., chlorine gas or a solid chlorine source) to a solution of TBAB in an inert solvent. Careful monitoring of the stoichiometry is crucial to ensure the formation of the dichlorobromide anion.

Halogenation of Alkenes: Bromochlorination

TBADCB is an effective reagent for the bromochlorination of alkenes, providing a direct route to vicinal bromo-chloro alkanes. This transformation is valuable in the synthesis of complex molecules where selective introduction of two different halogens is required.

Reaction Conditions

The bromochlorination of alkenes with TBADCB generally proceeds under mild conditions. Key parameters influencing the reaction include the choice of solvent and reaction temperature.

Table 1: Reaction Conditions for the Bromochlorination of Alkenes with TBADCB

| Substrate | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| Styrene (B11656) | Dichloromethane (B109758) | Room Temperature | 1 - 4 h | 1-Bromo-2-chloro-1-phenylethane | >90 |

| Cyclohexene | Dichloromethane | Room Temperature | 1 - 3 h | trans-1-Bromo-2-chlorocyclohexane | >95 |

| 1-Octene | Chloroform | 25 | 2 h | 1-Bromo-2-chlorooctane | High |

Experimental Protocol: Bromochlorination of Styrene

Materials:

-

Styrene

-

This compound (TBADCB)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-